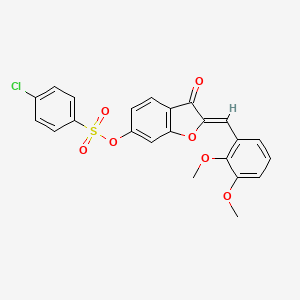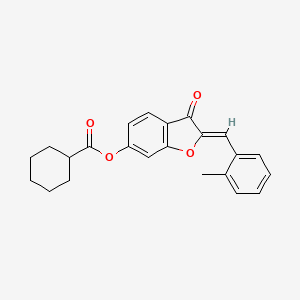![molecular formula C21H29NO3S B12196492 1-[(4-Butoxynaphthyl)sulfonyl]-2-ethylpiperidine](/img/structure/B12196492.png)
1-[(4-Butoxynaphthyl)sulfonyl]-2-ethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Butoxynaphthyl)sulfonyl]-2-ethylpiperidine is a chemical compound with the molecular formula C21H29NO3S and a molecular weight of 375.5249 . This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its diverse biological activities .
Preparation Methods
The synthesis of 1-[(4-Butoxynaphthyl)sulfonyl]-2-ethylpiperidine involves several steps. One common method includes the reaction of 4-butoxynaphthalene with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with 2-ethylpiperidine under specific conditions to yield the final product . Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-[(4-Butoxynaphthyl)sulfonyl]-2-ethylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-Butoxynaphthyl)sulfonyl]-2-ethylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Butoxynaphthyl)sulfonyl]-2-ethylpiperidine involves its interaction with specific molecular targets. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways such as STAT-3, NF-κB, and PI3k/Aκt .
Comparison with Similar Compounds
1-[(4-Butoxynaphthyl)sulfonyl]-2-ethylpiperidine can be compared with other similar compounds, such as:
1-[(4-butoxy-1-naphthyl)sulfonyl]-4-(2-fluorophenyl)piperazine: This compound has a similar sulfonyl and piperidine structure but differs in its substituents, leading to different biological activities.
(1R)-1-{[(4’-methoxy-1,1’-biphenyl-4-yl)sulfonyl]amino}-2-methylpropylphosphonic acid: Another sulfonyl-containing compound with distinct pharmacological properties.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C21H29NO3S |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
1-(4-butoxynaphthalen-1-yl)sulfonyl-2-ethylpiperidine |
InChI |
InChI=1S/C21H29NO3S/c1-3-5-16-25-20-13-14-21(19-12-7-6-11-18(19)20)26(23,24)22-15-9-8-10-17(22)4-2/h6-7,11-14,17H,3-5,8-10,15-16H2,1-2H3 |
InChI Key |
MBCRYRMWAVRUKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCCCC3CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(dipropylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12196419.png)
![(4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-hydroxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12196423.png)
![N-[(2E)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide](/img/structure/B12196425.png)
![N-{3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}butanamide](/img/structure/B12196428.png)
![7,7'-[ethane-1,2-diylbis(oxy)]bis[3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one]](/img/structure/B12196431.png)
![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl 4-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B12196435.png)
![2-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine](/img/structure/B12196437.png)
![6-(4-Phenylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12196451.png)

![2-(2,6-dimethylphenoxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12196475.png)
![[(5Z)-5-({7-methyl-2-[(2-methylpropyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12196481.png)
![6-chloro-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-7-methyl-4H-chromen-4-one](/img/structure/B12196484.png)
![N-[(2Z)-3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12196486.png)
